Cas no 2034453-58-0 (1-methyl-N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}-1H-indazole-3-carboxamide)

1-methyl-N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}-1H-indazole-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]indazole-3-carboxamide
- 1-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indazole-3-carboxamide
- 1-methyl-N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}-1H-indazole-3-carboxamide
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- インチ: 1S/C17H16N6O2/c1-22-9-5-8-13(22)16-19-14(25-21-16)10-18-17(24)15-11-6-3-4-7-12(11)23(2)20-15/h3-9H,10H2,1-2H3,(H,18,24)
- InChIKey: HMIXAHQGPJVMCM-UHFFFAOYSA-N
- ほほえんだ: O1C(C([H])([H])N([H])C(C2C3=C([H])C([H])=C([H])C([H])=C3N(C([H])([H])[H])N=2)=O)=NC(C2=C([H])C([H])=C([H])N2C([H])([H])[H])=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 492
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 90.8
1-methyl-N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}-1H-indazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-2832-4mg |
1-methyl-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide |
2034453-58-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6523-2832-25mg |
1-methyl-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide |
2034453-58-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6523-2832-2μmol |
1-methyl-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide |
2034453-58-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6523-2832-3mg |
1-methyl-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide |
2034453-58-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6523-2832-5mg |
1-methyl-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide |
2034453-58-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6523-2832-30mg |
1-methyl-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide |
2034453-58-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6523-2832-1mg |
1-methyl-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide |
2034453-58-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6523-2832-15mg |
1-methyl-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide |
2034453-58-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6523-2832-10mg |
1-methyl-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide |
2034453-58-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6523-2832-5μmol |
1-methyl-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole-3-carboxamide |
2034453-58-0 | 5μmol |
$63.0 | 2023-09-08 |
1-methyl-N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}-1H-indazole-3-carboxamide 関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
1-methyl-N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}-1H-indazole-3-carboxamideに関する追加情報
Comprehensive Analysis of 1-methyl-N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}-1H-indazole-3-carboxamide (CAS No. 2034453-58-0)
The compound 1-methyl-N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}-1H-indazole-3-carboxamide, identified by its CAS No. 2034453-58-0, represents a significant advancement in the field of medicinal chemistry. This molecule, with its intricate structure combining indazole and oxadiazole moieties, has garnered attention for its potential applications in drug discovery and development. Researchers are particularly interested in its unique pharmacophore, which may offer novel therapeutic pathways.
In recent years, the search for small-molecule inhibitors and kinase modulators has intensified, driven by the demand for targeted therapies. The 1-methyl-1H-indazole-3-carboxamide core of this compound is a known scaffold in kinase inhibition, making it a subject of interest for oncology and inflammatory disease research. Additionally, the incorporation of the 1,2,4-oxadiazole ring enhances its binding affinity and metabolic stability, addressing key challenges in drug design.
The 1-methyl-N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}-1H-indazole-3-carboxamide structure also aligns with current trends in fragment-based drug discovery (FBDD). Its modular design allows for easy derivatization, enabling researchers to explore structure-activity relationships (SAR) efficiently. This adaptability is crucial in optimizing lead compounds for improved efficacy and safety profiles, a topic frequently searched in academic and industrial circles.
Another area of interest is the compound's potential role in neurodegenerative disease research. The indazole moiety has been linked to neuroprotective effects, while the oxadiazole ring may contribute to blood-brain barrier penetration. These properties make CAS No. 2034453-58-0 a candidate for studies on Alzheimer's and Parkinson's diseases, which are highly searched topics in medical databases.
From a synthetic chemistry perspective, the preparation of 1-methyl-N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}-1H-indazole-3-carboxamide involves multi-step reactions, including cyclization and amide coupling. These methods are well-documented in literature, but recent advancements in green chemistry and flow synthesis have sparked new discussions on optimizing its production. Environmental sustainability in chemical synthesis is a growing concern, and this compound's synthesis pathways are no exception.
In the context of computational chemistry, CAS No. 2034453-58-0 has been modeled for docking studies against various biological targets. The integration of artificial intelligence (AI) in drug discovery has further accelerated the identification of its potential applications. Questions about AI-driven drug design and molecular docking simulations are increasingly common in search engines, reflecting the intersection of technology and chemistry.
Lastly, the compound's physicochemical properties, such as solubility and logP, are critical for its bioavailability. Researchers often search for ADME (Absorption, Distribution, Metabolism, Excretion) profiles of novel compounds, and 1-methyl-N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}-1H-indazole-3-carboxamide is no exception. Understanding these parameters is essential for advancing it from bench to bedside.
In summary, 1-methyl-N-{3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-ylmethyl}-1H-indazole-3-carboxamide (CAS No. 2034453-58-0) is a multifaceted compound with promising applications in drug discovery. Its structural features, combined with contemporary research trends, make it a valuable subject for further investigation. Whether in kinase inhibition, neurodegenerative disease, or sustainable synthesis, this molecule continues to capture the interest of scientists worldwide.
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